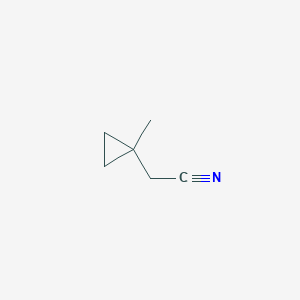
2-(1-Methylcyclopropyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclopropyl)acetonitrile is a chemical compound that features a cyclopropyl group attached to a methyl group and an acetonitrile moiety. This structure places it within the realm of organic chemistry, where it can participate in various chemical reactions due to the presence of the reactive nitrile group. The cyclopropyl ring is known for its angle strain, which can influence the reactivity of the compound.
Synthesis Analysis
The synthesis of compounds related to this compound can be complex due to the strained cyclopropyl ring. For instance, 1,1-dicyano-2-aryl-3-benzoylcyclopropanes can undergo cyclodimerization in the presence of triethylamine to form polyfunctionalized cyclopropa[a]indenes . This indicates that related cyclopropyl-containing nitriles can be synthesized through reactions involving cyclodimerization. Additionally, the use of N-phenacylpyridinium bromides with arylidene malononitriles in a one-pot domino reaction suggests a method for constructing polycyclic structures from simpler cyclopropyl precursors .
Molecular Structure Analysis
The molecular structure of cyclopropyl-related compounds can be elucidated using X-ray structural analysis. For example, the absolute configuration of a related compound, (S)-2-hydroxy-2-(pentafluorophenyl)acetonitrile, was determined after its transformation into a derivative, which was then analyzed by X-ray crystallography . This technique could similarly be applied to determine the structure of this compound and its derivatives.
Chemical Reactions Analysis
Compounds with a cyclopropyl moiety can engage in various chemical reactions. For instance, 1-methylcycloprop-2-ene-1-carbonitrile, a compound with a similar cyclopropyl and nitrile configuration, can undergo tandem Alder-ene and Diels-Alder reactions with dienes to form addition products . This suggests that this compound could also participate in such reactions, acting as an enophile or dienophile due to the presence of the nitrile group and the strained cyclopropyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility of cyclopropyl-containing compounds in a mixture of water and acetonitrile indicates that this compound may also be soluble in such solvent systems . The reactivity of the nitrile group in transesterification reactions, as seen in the synthesis of optically pure diols from hydroxy acetonitriles, suggests that this compound could be a substrate for similar enzymatic transformations .
Wissenschaftliche Forschungsanwendungen
Catalytic Aminohalogenation
One study explored the aminochlorination of methylenecyclopropanes and vinylidenecyclopropanes using FeCl3 as a Lewis acid catalyst in acetonitrile under mild conditions. The study provided insights into the stereochemistry and proposed an aziridinium-based mechanism, enhancing understanding of regio- and stereoselectivity in such reactions (Qingjiang Li, M. Shi, C. Timmons, & Guigen Li, 2006).
Liquid-Crystalline Properties
Research on methyl-tri-n-decylphosphonium salts in acetonitrile revealed unique liquid-crystalline properties. This study highlighted the dual thermotropic-lyotropic behavior of these compounds in acetonitrile, offering potential applications in NMR spectroscopy and materials science (G. Gowda, Hui Chen, C. L. Khetrapal, & R. Weiss, 2004).
Chromatographic Separation
Another application involves the use of acetonitrile in liquid-liquid partition chromatography for separating various compounds, demonstrating acetonitrile's utility as a stationary phase in analytical chemistry (E. A. Corbin, D. Schwartz, & M. Keeney, 1960).
Polymerization Processes
Acetonitrile's role in the ultrafast SET-LRP (Single Electron Transfer-Living Radical Polymerization) of methyl acrylate was investigated, showcasing its potential in polymer chemistry for creating polymers with high chain end functionality (Mojtaba Enayati, Ryan L. Jezorek, R. Smail, M. Monteiro, & V. Percec, 2016).
Photocyclization Reactions
The photocyclization of specific compounds in acetonitrile led to the formation of novel compounds, indicating acetonitrile's role in facilitating photochemical reactions in synthetic chemistry (S. Arai, Kunihisa Tabuchi, H. Arai, T. Yamagishi, & M. Hida, 1991).
Wirkmechanismus
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, 1-Methylcyclopropene, a structurally similar compound, is known to bind to the ethylene receptor in plants, thereby blocking the effects of ethylene .
Mode of Action
The interaction of a compound with its targets can result in various changes, such as the inhibition or activation of certain biochemical processes. For instance, 1-Methylcyclopropene acts as a competitive inhibitor, binding to the ethylene receptor and preventing ethylene from exerting its effects .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, acetonitrile, a compound with a similar nitrile group, is metabolized into citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, acetonitrile has been observed to enhance the fluctuation of lipid membranes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s action, efficacy, and stability. For example, the biodegradation of acetonitrile by certain bacteria is influenced by factors such as temperature, pH, and the presence of other nutrients .
Safety and Hazards
Zukünftige Richtungen
In the field of organic synthesis, acetonitrile has been widely applied as a common solvent . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Eigenschaften
IUPAC Name |
2-(1-methylcyclopropyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAHMXXIOTQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

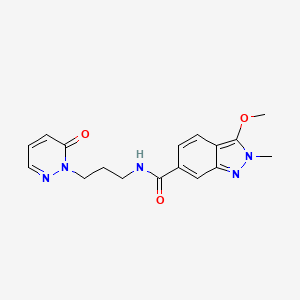
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

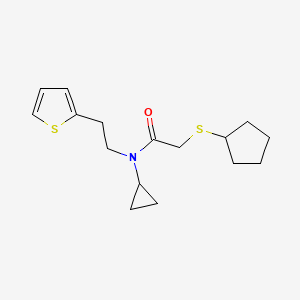
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
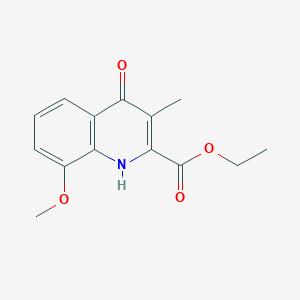
![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)
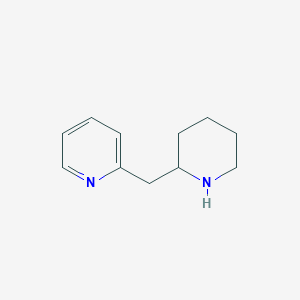

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
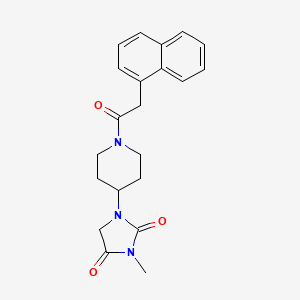
![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)